molecular formula C7H5NO3 B1381056 5-Cyano-2-methylfuran-3-carboxylic acid CAS No. 1803591-88-9

5-Cyano-2-methylfuran-3-carboxylic acid

Cat. No.: B1381056
CAS No.: 1803591-88-9
M. Wt: 151.12 g/mol
InChI Key: NPMCBFHWZXNIBQ-UHFFFAOYSA-N
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Description

“5-Cyano-2-methylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C7H5NO3 . It has a molecular weight of 151.12 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of ongoing research . The compound can be synthesized from biomass via furan platform chemicals (FPCs), such as furfural and 5-hydroxy-methylfurfural .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 151.12 . The compound has a XLogP3-AA value of 0.9, indicating its lipophilicity .

Scientific Research Applications

G Protein-Coupled Receptor Agonists

  • Deng et al. (2011) discovered novel series of chemical compounds, including 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives, as GPR35 agonists, providing a starting point for further investigations of GPR35 biology and pharmacology (Deng et al., 2011).

Pharmacological Investigations

  • Zabska et al. (1989) synthesized 3-aminomethyl derivatives of 5-(p-chlorophenyl)-tetrahydrofuran-2-one and investigated their pharmacological properties, including analgesic and anxiolytic activities (Zabska et al., 1989).

Cardiotonic Activity

  • Mosti et al. (1992) explored the synthesis and cardiotonic activity of various 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, finding some compounds with positive inotropic activity (Mosti et al., 1992).

Chemical Synthesis

  • Ivanov et al. (2016) investigated the recyclization of 5-arylfuran-2,3-diones under the action of ethyl cyanoacetate or malonic acid dinitrile (Ivanov et al., 2016).
  • Mal’kina et al. (2013) reported on the microwave-assisted tandem reaction of cyanopropargylic alcohols with thiophene-2-carboxylic acids to afford 4-cyano-5-thienylfuran-3(2H)-ones (Mal’kina et al., 2013).

Antibiotics and Antitumor Agents

  • Umezawa and Kinoshita (1957) synthesized 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid, an antitumor isomer of Sarkomycin, indicating potential antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).

Spirolactones Synthesis

  • Pirc et al. (2002) discussed the synthesis of spirolactones by 1,3-dipolar cycloadditions to methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate (Pirc et al., 2002).

Calcium Channel Blocking

  • Sircar et al. (1991) synthesized and evaluated a series of 2-[(arylsulfonyl)methyl]-4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylic acid esters showing calcium channel blocking and positive inotropic activities (Sircar et al., 1991).

Enantiomorphs Synthesis

  • Kinoshita and Umezawa (1959) synthesized the two enantiomorphs of 5-Methylenecyclopentanone-3-carboxylic Acid, indicating significant antitumor activities (Kinoshita & Umezawa, 1959).

Novel Ethyl Esters Synthesis

  • Kumar and Mashelker (2006) described the synthesis of novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives, anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “5-Cyano-2-methylfuran-3-carboxylic acid” and similar compounds involve their potential use in the chemical industry as alternatives to traditional resources like crude oil . The compounds can be economically synthesized from biomass, offering a sustainable alternative .

Properties

IUPAC Name

5-cyano-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCBFHWZXNIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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